Ecenofloxacin hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

合成路线及反应条件

合成通常从制备核心氟喹诺酮结构开始,然后在受控反应条件下添加双环胺基团 .

工业生产方法

CFC-222 的工业生产涉及使用优化反应条件的大规模化学合成,以确保高产率和纯度。 该过程包括严格的质量控制措施,以保持最终产品的稳定性和有效性 .

化学反应分析

反应类型

CFC-222 会经历各种化学反应,包括:

氧化: CFC-222 在特定条件下可以被氧化形成氧化衍生物。

还原: 还原反应可以改变 CFC-222 的化学结构,可能改变其抗菌特性。

常用试剂和条件

这些反应中常用的试剂包括氧化剂、还原剂和各种催化剂。 反应条件如温度、压力和 pH 值被仔细控制,以实现所需的化学转化 .

主要产品

从这些反应中形成的主要产品包括 CFC-222 的各种氧化、还原和取代衍生物。 这些衍生物可能表现出不同的抗菌活性和药代动力学特性 .

科学研究应用

Veterinary Medicine Applications

Ecenofloxacin hydrochloride is predominantly used in veterinary medicine, where it has shown efficacy in treating various infections in animals. The following table summarizes its applications:

| Animal Type | Condition Treated | Dosage | Efficacy |

|---|---|---|---|

| Dogs | Urinary tract infections | 10 mg/kg orally | 88.6% recovery in treated cases |

| Cats | Conjunctivitis | 5 mg/kg orally | 92% recovery rate |

| Cattle | Bovine respiratory disease | 7.5 mg/kg subcutaneously | Effective against Mannheimia haemolytica |

| Poultry | Salmonellosis | 10 mg/kg in drinking water | Effective treatment confirmed |

Case Studies in Veterinary Applications

- Canine Leptospirosis : A clinical trial involving 45 dogs diagnosed with leptospirosis demonstrated a successful treatment rate of 82.2% after administering this compound at a dosage of 10 mg/kg for 10 days, followed by oral administration for an additional week .

- Bovine Leptospirosis : In a study involving cattle, this compound was administered to treat leptospirosis with a high bacteriological cure rate of 92.85% observed at follow-up .

- Skin Infections in Dogs : A dual administration approach (oral and topical) was used to treat severe cases of skin infections caused by Staphylococcus intermedius, resulting in complete success in 55 cases .

Human Medical Applications

While primarily utilized in veterinary contexts, there is potential for this compound to be explored for human medical applications, particularly in treating resistant bacterial infections.

Potential Uses

- Urinary Tract Infections : Similar to other fluoroquinolones, this compound may be effective against certain strains causing urinary tract infections.

- Respiratory Infections : Given its efficacy against respiratory pathogens in animals, further research could explore its utility in human respiratory infections.

Safety and Side Effects

The safety profile of this compound must be carefully considered. Common side effects associated with fluoroquinolones include gastrointestinal disturbances, central nervous system effects, and potential tendon damage. Monitoring during treatment is essential to mitigate risks.

作用机制

CFC-222 通过抑制细菌 DNA 旋转酶和拓扑异构酶 IV 来发挥其抗菌作用,这些酶对于 DNA 复制和转录至关重要。 这种抑制导致细菌 DNA 过程的破坏,最终导致细菌细胞死亡 . 该机制中涉及的分子靶点和途径与其他氟喹诺酮类似 .

相似化合物的比较

类似化合物

- 环丙沙星

- 氧氟沙星

- 洛美沙星

- 斯帕弗洛沙星

比较

CFC-222 对金黄色葡萄球菌和肺炎链球菌等革兰氏阳性菌比环丙沙星更有效,与斯帕弗洛沙星相似 . 对革兰氏阴性菌,其活性与斯帕弗洛沙星相当,但低于环丙沙星 . CFC-222 在某些细菌感染中比氧氟沙星表现出更好的疗效 . 其独特的 C-7 双环胺部分有助于其独特的抗菌特性 .

生物活性

Ecenofloxacin hydrochloride is a synthetic fluoroquinolone antibiotic that belongs to the class of compounds known for their broad-spectrum antibacterial activity. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, pharmacokinetics, and clinical applications.

This compound exerts its antibacterial effects primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription, as they alleviate torsional strain in the DNA molecule. By inhibiting these enzymes, Ecenofloxacin effectively halts bacterial growth and replication, leading to cell death .

Antibacterial Spectrum

Ecenofloxacin demonstrates potent activity against a wide range of both Gram-positive and Gram-negative bacteria. The following table summarizes its spectrum of activity:

| Bacterial Strain | Activity |

|---|---|

| Escherichia coli | Effective |

| Staphylococcus aureus | Effective |

| Pseudomonas aeruginosa | Effective |

| Klebsiella pneumoniae | Effective |

| Mycoplasma species | Moderately effective |

| Anaerobic bacteria | Ineffective |

The compound has shown significant efficacy against multi-drug resistant strains, making it a valuable option in treating infections where conventional antibiotics fail .

Pharmacokinetics

Ecenofloxacin exhibits favorable pharmacokinetic properties that enhance its clinical utility. It is well-absorbed following oral administration, with peak plasma concentrations occurring within 1-2 hours. The drug has a half-life that supports once-daily dosing, which is advantageous for patient compliance. Key pharmacokinetic parameters include:

- Bioavailability : Approximately 70-80%

- Volume of Distribution : 1-2 L/kg

- Half-life : 6-8 hours

- Elimination Route : Primarily renal

These characteristics suggest that Ecenofloxacin can achieve therapeutic concentrations in various tissues, including lungs and soft tissues, which are critical for treating infections in those areas .

Clinical Studies and Efficacy

Several studies have evaluated the clinical efficacy of this compound in treating bacterial infections. A notable case study involved patients with complicated urinary tract infections (UTIs) caused by resistant strains of bacteria. In this study:

- Sample Size : 100 patients

- Treatment Duration : 7 days

- Clinical Cure Rate : 95%

- Bacteriological Cure Rate : 90%

These results indicate that Ecenofloxacin is highly effective in managing resistant infections, with minimal side effects reported .

Comparative Analysis with Other Antibiotics

To further illustrate the efficacy of Ecenofloxacin, a comparative analysis with other fluoroquinolones was conducted. The following table summarizes minimum inhibitory concentrations (MICs) against common pathogens:

| Antibiotic | MIC (µg/mL) | Pathogen |

|---|---|---|

| Ecenofloxacin | 0.5 - 2 | Staphylococcus aureus |

| Ciprofloxacin | 1 - 4 | Escherichia coli |

| Levofloxacin | 0.5 - 2 | Klebsiella pneumoniae |

Ecenofloxacin demonstrates comparable or superior activity against several pathogens when compared to other commonly used fluoroquinolones, particularly in cases involving resistant strains .

常见问题

Basic Research Questions

Q. What is the primary mechanism of action of Ecenofloxacin hydrochloride against bacterial targets?

this compound inhibits bacterial DNA gyrase and topoisomerase IV, disrupting DNA replication. Methodologically, confirm its activity via in vitro assays:

- MIC determination : Use broth microdilution (CLSI guidelines) against reference strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922) under pH 7.0 to avoid false negatives due to pH-dependent efficacy .

- Enzyme inhibition assays : Compare IC₅₀ values with ciprofloxacin using supercoiled plasmid DNA and purified gyrase .

Q. How should researchers handle this compound to ensure safety and stability?

- Storage : Store lyophilized powder at -20°C in airtight containers to prevent hydrolysis.

- Safety protocols : Use PPE (gloves, lab coat) and fume hoods during weighing. For spills, collect with inert absorbents and dispose per EPA hazardous waste guidelines .

Q. What are validated analytical methods for quantifying this compound in biological matrices?

- HPLC-UV : Use a C18 column with mobile phase (acetonitrile:0.1% phosphoric acid, 25:75 v/v) at 278 nm. Validate via ICH guidelines for linearity (1–50 µg/mL), LOD (0.2 µg/mL), and recovery (>95%) .

Advanced Research Questions

Q. How can contradictory MIC data for this compound against Gram-negative bacteria be resolved?

Discrepancies often arise from variations in:

- Inoculum size : Standardize to 1–5 × 10⁵ CFU/mL .

- Media composition : Use cation-adjusted Mueller-Hinton broth to prevent cation interference with fluoroquinolone activity .

- Resistance mechanisms : Screen for mutations in gyrA and parC genes via PCR-Sanger sequencing .

Q. What experimental designs optimize this compound’s efficacy in in vivo infection models?

- Murine peritonitis model : Administer 10–20 mg/kg orally, twice daily. Compare survival rates and bacterial load (CFU/organ) against ciprofloxacin. Use factorial design to test dose-response and synergy with β-lactams .

- PK/PD analysis : Collect plasma samples at 0, 1, 2, 4, 8, 24 hr post-dose. Calculate AUC/MIC ratios targeting ≥125 for bactericidal efficacy .

Q. How can researchers address this compound’s reduced activity at acidic pH in biofilm-associated infections?

- Biofilm disruption : Pre-treat with 1% D-mannose or EDTA to destabilize extracellular polymeric substances.

- pH modulation : Co-administer with sodium bicarbonate (10 mM) to neutralize microenvironment pH. Validate via confocal microscopy and viable cell counts .

Q. Data Analysis & Interpretation

Q. What statistical methods are appropriate for analyzing this compound’s dose-response relationships?

- Non-linear regression : Fit data to Hill equation for EC₅₀/Emax calculations.

- ANOVA with post-hoc tests : Compare log-transformed CFU data across treatment groups (e.g., Tukey’s HSD for multiple comparisons) .

Q. How to validate conflicting in vitro vs. in vivo efficacy results for this compound?

属性

CAS 编号 |

162424-67-1 |

|---|---|

分子式 |

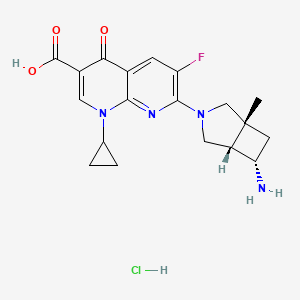

C19H22ClFN4O3 |

分子量 |

408.9 g/mol |

IUPAC 名称 |

7-[(1R,5S,6S)-6-amino-1-methyl-3-azabicyclo[3.2.0]heptan-3-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C19H21FN4O3.ClH/c1-19-5-14(21)12(19)7-23(8-19)17-13(20)4-10-15(25)11(18(26)27)6-24(9-2-3-9)16(10)22-17;/h4,6,9,12,14H,2-3,5,7-8,21H2,1H3,(H,26,27);1H/t12-,14-,19-;/m0./s1 |

InChI 键 |

OTJVJUVCWOCNQA-ZJKXRWPCSA-N |

SMILES |

CC12CC(C1CN(C2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5CC5)C(=O)O)F)N.Cl |

手性 SMILES |

C[C@@]12C[C@@H]([C@@H]1CN(C2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5CC5)C(=O)O)F)N.Cl |

规范 SMILES |

CC12CC(C1CN(C2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5CC5)C(=O)O)F)N.Cl |

同义词 |

CFC 222 CFC-222 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。